molecular formula C36H22F4OP2S B12888295 (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine

(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine

Cat. No.: B12888295
M. Wt: 640.6 g/mol
InChI Key: SSCKVTDXCPXUSG-UHFFFAOYSA-N
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Description

(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in fields such as catalysis, materials science, and medicinal chemistry. This particular compound features multiple fluorophenyl groups and a phenoxathiin moiety, which may impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine likely involves multiple steps, including the formation of the phenoxathiin core and the introduction of the phosphino and fluorophenyl groups. Common synthetic routes may include:

    Formation of Phenoxathiin Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phosphino Groups: Phosphino groups can be introduced via reactions with phosphine reagents.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine may undergo various types of chemical reactions, including:

    Oxidation: The phosphino groups can be oxidized to form phosphine oxides.

    Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.

    Coordination: Transition metal salts such as palladium or platinum complexes can be used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted fluorophenyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in homogeneous catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the design of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Organophosphorus compounds are often explored for their potential as therapeutic agents.

    Biological Probes: The compound can be used as a probe to study biological processes involving phosphorus-containing molecules.

Industry

    Agriculture: Organophosphorus compounds are used in the development of pesticides and herbicides.

    Electronics: The compound may find applications in the fabrication of electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

    Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar coordination properties.

    Phenoxathiin Derivatives: Compounds containing the phenoxathiin core, which may exhibit similar electronic properties.

Uniqueness

(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is unique due to the combination of multiple fluorophenyl groups and the phenoxathiin moiety, which may impart distinct reactivity and properties compared to other organophosphorus compounds.

Properties

Molecular Formula

C36H22F4OP2S

Molecular Weight

640.6 g/mol

IUPAC Name

bis(4-fluorophenyl)-[6-[(3-fluorophenyl)-(4-fluorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane

InChI

InChI=1S/C36H22F4OP2S/c37-23-10-16-27(17-11-23)42(28-18-12-24(38)13-19-28)31-6-2-8-33-35(31)41-36-32(7-3-9-34(36)44-33)43(29-20-14-25(39)15-21-29)30-5-1-4-26(40)22-30/h1-22H

InChI Key

SSCKVTDXCPXUSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)F

Origin of Product

United States

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